2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as a scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and HIV. It has also been studied for its potential use as a tool compound for the study of protein-protein interactions.
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These compounds exhibit an up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .
Biochemical Pathways
The tta process, which is dominant in similar compounds, contributes to the electroluminescent process . This suggests that the compound may influence pathways related to light emission in certain applications.
Result of Action
Similar compounds have been reported to exhibit blue emission in non-doped oleds (organic light-emitting diodes), suggesting potential applications in the field of optoelectronics .
Advantages and Limitations for Lab Experiments
2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several potential advantages for laboratory experiments. It is a relatively simple compound to synthesize and has low toxicity, which makes it a good candidate for use in cell-based assays. However, its mechanism of action is not fully understood, which may limit its usefulness in some experiments.
Future Directions
There are several potential future directions for research on 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action, including the identification of specific protein targets.
2. Development of new derivatives of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with improved potency and selectivity.
3. Evaluation of the compound's potential as a drug candidate for the treatment of various diseases.
4. Exploration of the compound's potential as a tool compound for the study of protein-protein interactions.
5. Investigation of the compound's potential as a scaffold for the development of new drugs targeting specific diseases.
In conclusion, 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate and tool compound for the study of protein-protein interactions.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using various methods, including the reaction of 2-(benzylsulfonyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(benzylsulfonyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).
properties
IUPAC Name |
2-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(12-24(20,21)11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZCWAATHXKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.